Tsr-011

Description

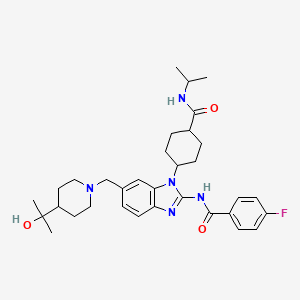

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44FN5O3/c1-21(2)35-30(40)24-8-12-27(13-9-24)39-29-19-22(20-38-17-15-25(16-18-38)33(3,4)42)5-14-28(29)36-32(39)37-31(41)23-6-10-26(34)11-7-23/h5-7,10-11,14,19,21,24-25,27,42H,8-9,12-13,15-18,20H2,1-4H3,(H,35,40)(H,36,37,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTUJEXAPHIEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357920-84-3 | |

| Record name | Belizatinib [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357920843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BELIZATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8A6022P3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TSR-011

A Note on Nomenclature: The identifier "TSR-011" has been associated with two distinct therapeutic agents. This guide will address both compounds to provide a comprehensive overview. The primary focus will be on Dostarlimab (TSR-042) , a highly successful programmed death receptor-1 (PD-1) inhibitor, for which "this compound" may have been an early internal designator. Additionally, this guide will cover Belizatinib (this compound) , a dual anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK) inhibitor, for which development has been discontinued.

Part 1: Dostarlimab (TSR-042): A PD-1 Inhibitor

Dostarlimab (marketed as Jemperli) is a humanized monoclonal antibody of the IgG4 isotype that acts as a potent checkpoint inhibitor by targeting the programmed death receptor-1 (PD-1).[1][2][3] It is produced using recombinant DNA technology in Chinese hamster ovary (CHO) cells.[1] Dostarlimab's mechanism of action is centered on reinvigorating the host immune system to recognize and eliminate cancer cells.[1][4]

Core Mechanism of Action: PD-1 Blockade

The PD-1 receptor is a critical immune checkpoint expressed on the surface of activated T-cells.[5] Its ligands, PD-L1 and PD-L2, are often overexpressed on the surface of cancer cells.[1][4] The binding of PD-L1 or PD-L2 to the PD-1 receptor initiates a signaling cascade that suppresses T-cell activity, including proliferation and cytokine production, allowing cancer cells to evade the immune system.[1][4]

Dostarlimab binds with high affinity to the PD-1 receptor, sterically hindering the interaction between PD-1 and its ligands, PD-L1 and PD-L2.[4][6] This blockade removes the inhibitory signal, thereby restoring T-cell-mediated anti-tumor immunity.[4]

Quantitative Data: Binding Affinity and Pharmacokinetics

| Parameter | Value | Species | Method |

| Binding Affinity (KD) | 300 pM | Human PD-1 | Surface Plasmon Resonance |

| 0.3 nM | Human PD-1 | Surface Plasmon Resonance | |

| 0.5 nM | Cynomolgus Monkey PD-1 | Surface Plasmon Resonance | |

| Association Rate (ka) | 5.7 x 105 M-1s-1 | Human PD-1 | Surface Plasmon Resonance |

| Dissociation Rate (kd) | 1.7 x 10-4 s-1 | Human PD-1 | Surface Plasmon Resonance |

| EC50 (Cell Surface Binding) | 2.0 nM | Human PD-1 (recombinant) | Flow Cytometry |

| 3.4 nM | Cynomolgus Monkey PD-1 (recombinant) | Flow Cytometry | |

| Terminal Half-life | 25.4 days | Human | Clinical Trial Data |

| Clearance Rate | 0.007 L/h | Human | Clinical Trial Data |

Signaling Pathway: PD-1 Inhibition by Dostarlimab

Caption: PD-1 signaling pathway and inhibition by Dostarlimab.

Experimental Protocols: Key Assays

Surface Plasmon Resonance (SPR) for Binding Affinity: The biochemical binding characteristics of dostarlimab to the extracellular domain of purified human and cynomolgus monkey PD-1 protein were assessed using SPR.[7] This technique measures the change in the refractive index at the surface of a sensor chip as the antibody (analyte) flows over the immobilized PD-1 receptor (ligand), allowing for the calculation of association and dissociation rates, and ultimately the binding affinity (KD).[7]

Flow Cytometry for Cell Surface Binding: To determine the binding of dostarlimab to cell-surface expressed PD-1, Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing human or cynomolgus monkey PD-1 were used.[7] Cells were incubated with varying concentrations of dostarlimab, and the binding was detected using a fluorescently labeled secondary antibody. The mean fluorescence intensity was measured by flow cytometry to calculate the half-maximal effective concentration (EC50).

Clinical Trial Workflow: The GARNET Study

The GARNET study (NCT02715284) is a phase I, single-arm, open-label study that evaluated the safety and efficacy of dostarlimab monotherapy in patients with advanced solid tumors.[8][9]

Caption: Simplified workflow of the GARNET clinical trial.

Clinical Efficacy of Dostarlimab

Dostarlimab has demonstrated significant and durable anti-tumor activity, particularly in patients with mismatch repair-deficient (dMMR) or microsatellite instability-high (MSI-H) tumors.

| Trial/Cohort | Patient Population | Objective Response Rate (ORR) | Complete Response (CR) |

| GARNET (dMMR Endometrial Cancer) | Recurrent/Advanced dMMR EC | 42.3% | 12.7% |

| Phase II (dMMR Rectal Cancer) | Locally Advanced dMMR Rectal Cancer | 100% (Clinical Complete Response) | 100% |

In a phase II study of patients with locally advanced dMMR rectal cancer, treatment with dostarlimab resulted in a 100% clinical complete response rate in all 42 patients who completed treatment, allowing them to avoid surgery.[10][11]

Part 2: Belizatinib (this compound): A Dual ALK/TRK Inhibitor

Belizatinib (this compound) is an orally available, small molecule inhibitor of both anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[12][13] Its development was discontinued due to limited clinical activity in the context of a competitive therapeutic landscape.[14]

Core Mechanism of Action: Kinase Inhibition

ALK and TRK are receptor tyrosine kinases that, when dysregulated through mutations or gene rearrangements, can act as oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC).[12] These kinases activate downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and growth.

Belizatinib binds to the ATP-binding pocket of ALK and TRK kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling.[15] This disruption of oncogenic signaling can lead to the inhibition of tumor cell growth in cancers dependent on these pathways.[12]

Quantitative Data: In Vitro Potency

| Parameter | Value | Target |

| IC50 | 0.7 nM | Wild-type ALK kinase |

| < 3 nM | TRKA, TRKB, TRKC |

Signaling Pathway: ALK/TRK Inhibition by Belizatinib

Caption: ALK/TRK signaling pathway and inhibition by Belizatinib.

Experimental Protocols: Phase I/IIa Clinical Trial

Trial Design (NCT02048488): This was a phase I/IIa, open-label, non-randomized, dose-escalation, and cohort expansion trial.[14][16] The primary objective of the phase I portion was to evaluate the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D).[14]

Patient Population: Patients with metastatic or locally advanced solid tumors who had failed standard therapy were enrolled.[16] Expansion cohorts focused on patients with confirmed ALK-positive or TRK-positive tumors.[14]

Clinical Trial Workflow: NCT02048488

Caption: Simplified workflow of the Belizatinib (this compound) Phase I/IIa trial.

Clinical Efficacy of Belizatinib

Belizatinib demonstrated a favorable safety profile at the recommended phase 2 dose (40 mg every 8 hours).[14] However, its clinical activity was limited.

| Patient Cohort | Outcome | Number of Patients |

| ALK inhibitor-naïve, ALK+ NSCLC | Partial Response | 6 of 14 |

| Stable Disease | 8 of 14 |

Due to the limited clinical activity observed and the competitive landscape of ALK inhibitors, the further development of Belizatinib (this compound) was discontinued.[14]

References

- 1. Dostarlimab: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mednexus.org [mednexus.org]

- 4. Dostarlimab an Inhibitor of PD-1/PD-L1: A New Paradigm for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dostarlimab: From preclinical investigation to drug approval and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Preclinical characterization of dostarlimab, a therapeutic anti-PD-1 antibody with potent activity to enhance immune function in in vitro cellular assays and in vivo animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. ascopubs.org [ascopubs.org]

- 10. gsk.com [gsk.com]

- 11. targetedonc.com [targetedonc.com]

- 12. Belizatinib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Belizatinib - Amgen - AdisInsight [adisinsight.springer.com]

- 14. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapy Detail [ckb.genomenon.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

Belizatinib Signaling Pathway Inhibition: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Belizatinib (TSR-011) is a potent, orally bioavailable, dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) family members (TRKA, TRKB, and TRKC).[1][2][3][4][5][6][7][8][9][10] Dysregulation of ALK and TRK signaling pathways is a known driver in the pathogenesis of various human cancers.[7][11] Belizatinib exhibits high affinity for wild-type ALK with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range and potent activity against the TRK kinase family.[3][4][5][6] Preclinical studies have demonstrated its potential to inhibit tumor growth in ALK-dependent models.[3][4] This document provides a comprehensive technical overview of Belizatinib, focusing on its mechanism of action, the signaling pathways it inhibits, relevant quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

Belizatinib functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK and TRK receptors.[12] This binding prevents the phosphorylation of the kinase and subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[7] By concurrently inhibiting both ALK and TRK pathways, Belizatinib has the potential to be effective in tumors driven by either of these oncogenes.

Data Presentation

The inhibitory activity of Belizatinib has been quantified in various biochemical and cellular assays. The following tables summarize the available data.

Table 1: Biochemical Inhibitory Activity of Belizatinib

| Target | IC50 (nM) | Assay Type | Source(s) |

| Wild-Type ALK | 0.7 | Recombinant Kinase Assay | [3][4][5][6] |

| TRKA | < 3 | Recombinant Kinase Assay | [3][5] |

| TRKB | < 3 | Recombinant Kinase Assay | [3][5] |

| TRKC | < 3 | Recombinant Kinase Assay | [3][5] |

Table 2: Cellular Inhibitory Activity and Comparative Potency of Belizatinib

| Cell Line / Target Context | Belizatinib Potency | Comparator Drug | Comparator Potency | Source(s) |

| EML4-ALK (L1196M variant) | Approximately twenty times more potent than Lorlatinib in all fusion variants tested. | Lorlatinib | - | |

| EML4-ALK (G1269A variant) | Recommended as a potential targeted inhibitor. | - | - |

Signaling Pathway Inhibition

Belizatinib's dual-targeting of ALK and TRK receptors leads to the shutdown of multiple downstream oncogenic signaling pathways.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when constitutively activated by genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK) or point mutations, drives tumorigenesis. The primary signaling cascades downstream of ALK include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.

-

JAK-STAT Pathway: This cascade is crucial for cell survival and proliferation.

-

PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, survival, and metabolism.

-

PLCγ Pathway: Activation of Phospholipase C-gamma leads to the activation of Protein Kinase C (PKC) and calcium signaling.

By inhibiting ALK, Belizatinib effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in ALK-driven cancer cells.

TRK Signaling Pathway

The Tropomyosin Receptor Kinase family (TRKA, TRKB, TRKC) are receptors for neurotrophins and play a critical role in neuronal development and function. Gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes, which encode the TRK receptors, are oncogenic drivers in a wide range of tumors. The key downstream signaling pathways initiated by TRK activation are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Similar to ALK signaling, this pathway promotes cell proliferation.

-

PI3K-AKT-mTOR Pathway: This pathway is essential for cell survival and growth.

-

PLCγ Pathway: This pathway is involved in cell differentiation and survival.

Belizatinib's inhibition of TRKA, TRKB, and TRKC blocks these signaling cascades, making it a potential therapeutic for NTRK fusion-positive cancers.[13][14][15]

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of Belizatinib's activity.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding affinity of an inhibitor to a purified kinase.

Materials:

-

Purified, tagged (e.g., GST or His) ALK or TRK kinase

-

LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)

-

Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer

-

Test compound (Belizatinib) serially diluted in DMSO

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well, low-volume, non-binding surface microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in kinase buffer.

-

Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution to the appropriate wells.

-

Add 5 µL of the 3X kinase/antibody mixture to all wells.

-

Add 5 µL of the 3X tracer solution to all wells.

-

Incubation: Cover the plate and incubate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line with known ALK or TRK dependency (e.g., H3122 for EML4-ALK)

-

Complete cell culture medium

-

Belizatinib stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Belizatinib (and a vehicle control) for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the logarithm of Belizatinib concentration to determine the GI50 (concentration for 50% growth inhibition).[16][17][18]

Western Blot Analysis of Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the ALK and TRK signaling pathways.

Materials:

-

ALK or TRK-dependent cancer cells

-

Belizatinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-TRK, anti-TRK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of Belizatinib for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess the degree of pathway inhibition.[19][20][21][22]

Clinical Development and Future Outlook

Belizatinib (this compound) underwent a Phase 1 clinical trial (NCT02048488) in patients with advanced solid tumors and lymphomas.[23] The study established a recommended Phase 2 dose (RP2D) of 40 mg every 8 hours, at which the drug demonstrated a favorable safety profile.[23] Limited clinical activity was observed, with 6 out of 14 ALK inhibitor-naïve patients with ALK-positive non-small-cell lung cancer (NSCLC) experiencing partial responses.[23] However, further development of Belizatinib was discontinued due to the competitive landscape of ALK inhibitors and benefit/risk considerations.[23][24][25][26][27] Despite its discontinuation, the preclinical data, particularly its high potency against certain resistance mutations, suggest that the chemical scaffold of Belizatinib could still hold value for the development of next-generation kinase inhibitors.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - CA [thermofisher.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Belizatinib | ALK/TRK inhibitor | Probechem Biochemicals [probechem.com]

- 6. Belizatinib | ALK | Trk receptor | TargetMol [targetmol.com]

- 7. Facebook [cancer.gov]

- 8. adooq.com [adooq.com]

- 9. Belizatinib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. belizatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Premature discontinuation of clinical trial for reasons not related to efficacy, safety, or feasibility - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Clinical Predictors of Early Trial Discontinuation for Patients Participating in Phase I Clinical Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Reasons for Treatment Discontinuation and Their Effect on Outcomes of Immunotherapy in Southwest Finland: A Retrospective, Real-World Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

TSR-011: A Technical Guide to its ALK and TRK Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of TSR-011 (belizatinib), a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) family members. Due to the discontinuation of its clinical development, publicly available data is limited. This document synthesizes the available preclinical and early clinical information to offer a detailed understanding of its biochemical activity and cellular effects.

Introduction

This compound is an orally available small molecule inhibitor designed to target both ALK and the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1] Aberrant activation of these kinases through genetic alterations such as gene rearrangements, mutations, and amplifications is a known driver in various cancers.[2] this compound was developed to provide a therapeutic option for patients with tumors harboring these specific genetic drivers.[1]

Kinase Selectivity Profile

This compound exhibits potent inhibitory activity against both wild-type ALK and the TRK kinase family. The available data on its half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound against Target Kinases

| Kinase Target | IC50 (nM) | Notes |

| Wild-Type ALK | 0.7 | Highly potent inhibition. |

| TRKA | < 3 | Potent inhibition across the TRK family. |

| TRKB | < 3 | Potent inhibition across the TRK family. |

| TRKC | < 3 | Potent inhibition across the TRK family. |

Data compiled from publicly available preclinical information.

Table 2: Activity of this compound against ALK Resistance Mutations

| ALK Mutant | Fold Potency vs. Crizotinib | Notes |

| L1196M (Gatekeeper) | ~200x more potent | Addresses a common mechanism of acquired resistance to first-generation ALK inhibitors. |

| R1275Q | ~10x more potent | Demonstrates activity against another clinically relevant resistance mutation. |

This data highlights the potential of this compound to overcome known resistance mechanisms to other ALK inhibitors.

While a comprehensive kinome-wide selectivity panel for this compound is not publicly available, preclinical studies have suggested a high degree of selectivity for ALK and TRK kinases.

Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the downstream signaling cascades initiated by ALK and TRK kinases. These pathways are crucial for cell proliferation, survival, and differentiation.

ALK Signaling Pathway

Oncogenic ALK fusions or mutations lead to the constitutive activation of several key downstream signaling pathways, including:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation.

-

PI3K-AKT-mTOR Pathway: Plays a central role in promoting cell survival and growth.

-

JAK-STAT Pathway: Contributes to cell survival and proliferation.

-

PLCγ Pathway: Involved in cell growth and differentiation.

The following diagram illustrates the points of inhibition by this compound within the ALK signaling cascade.

References

- 1. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of TSR-011: A Dual ALK/TRK Inhibitor in Cancer Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TSR-011, also known as belizatinib, is a potent, orally bioavailable small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1][2] Developed by TESARO, Inc., this compound was investigated for its therapeutic potential in various cancers driven by aberrant ALK and TRK signaling.[3] Preclinical studies demonstrated its activity against wild-type ALK and clinically relevant resistance mutations, such as the crizotinib-resistant L1196M "gatekeeper" mutation.[4][5] Despite promising early-stage data, the clinical development of this compound was ultimately discontinued.[1][6] This guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo activities, and the experimental methodologies relevant to its evaluation.

Data Presentation

The publicly available quantitative data for this compound is limited. The following tables summarize the reported in vitro potency of the compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| ALK | 0.7[4][7] |

| pan-TRK (TRKA, TRKB, TRKC) | < 3[4] |

Table 2: In Vitro Activity of this compound Against Other Targets

| Target | Assay | IC50 (µM) |

| hERG | Dofetilide Displacement | 2.3 |

| hERG | Functional Patch-Clamp | 0.172 |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on standard methodologies for characterizing similar kinase inhibitors, the following protocols represent the likely approaches used.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ALK and TRK kinases.

Methodology:

-

Reagents: Purified recombinant human ALK and TRK kinase domains, appropriate kinase buffer, ATP, and a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1).

-

Procedure:

-

A radiometric or fluorescence-based assay format is typically used.

-

The kinase, substrate, and varying concentrations of this compound (typically in a serial dilution) are incubated in the kinase buffer.

-

The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is then stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Viability/Anti-proliferative Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Lines: A panel of cancer cell lines with known ALK or TRK fusion status (e.g., H3122 or Karpas-299 for ALK-positive non-small cell lung cancer and anaplastic large cell lymphoma, respectively) and corresponding negative control cell lines.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, or a resazurin-based assay.

-

The absorbance or fluorescence is measured using a plate reader, and the results are expressed as a percentage of the untreated control.

-

IC50 values are determined from the resulting dose-response curves.

-

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Procedure:

-

Human cancer cells harboring ALK or TRK fusions are implanted subcutaneously or orthotopically into the mice.

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at various doses and schedules.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting to assess target inhibition).

-

Efficacy is typically reported as percent tumor growth inhibition (%TGI).

-

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the general signaling pathways inhibited by this compound.

Caption: ALK signaling pathway and inhibition by this compound.

Caption: TRK signaling pathway and inhibition by this compound.

Experimental Workflow

Caption: General preclinical drug discovery workflow.

Conclusion

This compound demonstrated potent dual inhibitory activity against ALK and TRK kinases in early preclinical studies. Its ability to inhibit the crizotinib-resistant ALK L1196M mutation highlighted its potential as a second-generation ALK inhibitor. However, the limited availability of comprehensive preclinical data in the public domain, likely due to the discontinuation of its clinical development, curtails a more in-depth analysis of its full preclinical profile. The information presented in this guide, compiled from available sources, provides a foundational understanding of the preclinical rationale for the investigation of this compound in cancer therapy.

References

- 1. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. TESARO and Virginia G. Piper Cancer Center announce first patient in clinical trial of this compound | EurekAlert! [eurekalert.org]

- 4. researchgate.net [researchgate.net]

- 5. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Belizatinib (TSR-011): A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belizatinib (TSR-011) is an orally active, potent, small-molecule dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1][2] Developed by TESARO, Inc., Belizatinib was investigated as a potential therapeutic agent for advanced solid tumors and lymphomas, particularly those harboring ALK rearrangements. Despite showing promise in preclinical studies and early clinical development, its advancement was ultimately halted. This technical guide provides a comprehensive overview of the discovery and development history of Belizatinib, summarizing the available preclinical and clinical data, outlining its mechanism of action, and detailing relevant experimental methodologies.

Discovery and Lead Optimization

While specific details regarding the initial hit identification and lead optimization process for Belizatinib have not been extensively published, its development was part of a broader effort in the field of oncology to develop next-generation ALK inhibitors. The rationale for designing a dual ALK/TRK inhibitor was likely to broaden its therapeutic potential and to overcome potential resistance mechanisms involving TRK signaling. The chemical structure of Belizatinib was optimized for oral bioavailability and potent inhibition of its target kinases.

Mechanism of Action

Belizatinib functions as an ATP-competitive inhibitor of ALK and TRK kinases.[2] By binding to the ATP-binding pocket of these receptor tyrosine kinases, it blocks their phosphorylation and subsequent activation of downstream signaling pathways.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. In several cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK in non-small cell lung cancer), resulting in constitutive activation of the ALK kinase domain. This aberrant signaling drives cell proliferation, survival, and metastasis through pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. Belizatinib inhibits the kinase activity of both wild-type and mutated ALK, thereby blocking these oncogenic signals.

TRK Signaling Pathway

The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of neurotrophin receptors that are essential for the development and function of the nervous system. Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes, which encode the TRK proteins, have been identified as oncogenic drivers in a wide range of tumors. These fusions lead to ligand-independent activation of TRK signaling, promoting tumor growth and survival. Belizatinib's inhibition of TRKA, TRKB, and TRKC provides a therapeutic strategy for cancers driven by NTRK gene fusions.

Signaling Pathway Diagrams

References

In Vitro Potency of TSR-011 (Belizatinib) Against Anaplastic Lymphoma Kinase (ALK) Mutants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC). The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes; however, the emergence of resistance mutations poses a continuous challenge. TSR-011, also known as belizatinib, is a potent, orally available, dual inhibitor of ALK and the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, and TRKC).[1] This technical guide provides a comprehensive overview of the in vitro potency of this compound against wild-type ALK and clinically relevant ALK mutants, details the experimental methodologies for assessing its activity, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: In Vitro Potency of this compound

| Target | IC50 (nM) | Fold Potency vs. Crizotinib | Reference |

| Wild-Type ALK | 0.7 | - | [4] |

| L1196M (Gatekeeper Mutation) | Data not available | ~200x more potent | [1][2] |

| R1275Q | Data not available | ~10x more potent | [1][2] |

| F1174L | Acquired resistance mutation | Data not available | [5] |

| G1269A | Acquired resistance mutation | Data not available | [5] |

Note: The development of this compound was discontinued, which may contribute to the limited availability of extensive public data on its activity against a broader range of ALK mutants.[1] A clinical case study identified the emergence of F1174L and G1269A mutations in a patient who progressed on belizatinib (this compound) treatment, suggesting these mutations may confer resistance.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency. The following sections outline the typical protocols for enzymatic and cell-based assays used to evaluate the in vitro activity of ALK inhibitors like this compound.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a common method to determine the direct inhibitory effect of a compound on the kinase enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant ALK kinases.

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the ALK kinase domain by an inhibitor. Inhibition of tracer binding leads to a decrease in the FRET signal.

Materials:

-

Recombinant human ALK kinase domain (wild-type and mutants)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer

-

This compound (and other comparator inhibitors) dissolved in DMSO

-

384-well plates

-

TR-FRET-capable plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM.

-

Kinase/Antibody Mixture Preparation: Dilute the ALK kinase and Eu-anti-Tag antibody in kinase buffer to the desired concentration.

-

Tracer Preparation: Dilute the kinase tracer in kinase buffer. The optimal tracer concentration should be determined experimentally and is typically close to its Kd for the kinase.[6]

-

Assay Assembly: a. Add test compounds to the wells of a 384-well plate. b. Add the kinase/antibody mixture to all wells. c. Initiate the binding reaction by adding the tracer solution to all wells.

-

Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (tracer acceptor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation/Viability Assay (MTT Assay)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on ALK signaling for their growth and survival.

Objective: To determine the IC50 of this compound in ALK-dependent cancer cell lines (e.g., H3122, Karpas-299) harboring wild-type or mutant ALK.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

ALK-positive cancer cell lines (e.g., H3122, SU-DHL-1) and ALK-negative control cell lines (e.g., A549, H460)

-

Complete cell culture medium

-

This compound (and other comparator inhibitors) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., another known ALK inhibitor).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

ALK Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by ALK. This compound inhibits the initial phosphorylation of ALK, thereby blocking these downstream signals.

Caption: ALK Signaling Pathways and the inhibitory action of this compound.

Experimental Workflow for In Vitro Potency Assessment

This diagram outlines the general workflow for determining the in vitro potency of a kinase inhibitor like this compound.

Caption: Workflow for determining the in vitro potency of this compound.

Logical Relationship of this compound Activity Against ALK Variants

This diagram illustrates the known activity of this compound against different forms of ALK.

Caption: Known and inferred activity of this compound against ALK variants.

References

- 1. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Profile Response Detail [ckb.genomenon.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Dual Inhibition of ALK and TRK by TSR-011: A Strategic Approach in Oncology

Waltham, MA - TSR-011, also known as belizatinib, is a potent, orally available small molecule inhibitor designed to simultaneously target Anaplastic Lymphoma Kinase (ALK) and the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, and TRKC).[1][2] The rationale for this dual inhibitory approach is rooted in the overlapping and distinct roles of these kinase signaling pathways in various cancers, the potential for co-expression of these oncogenic drivers, and a strategy to overcome resistance mechanisms. Although the clinical development of this compound was discontinued due to a competitive landscape and limited clinical activity, the scientific premise for its dual-inhibition strategy remains a valuable case study for drug development professionals.[3]

Biochemical Potency and Selectivity

This compound demonstrated high affinity for its intended targets in preclinical studies. In biochemical assays, it potently inhibited wild-type ALK with a half-maximal inhibitory concentration (IC50) of 0.7 nM. Its activity against the TRK family was also in the low nanomolar range, with IC50 values of less than 3 nM for TRKA, TRKB, and TRKC.[4] Notably, this compound was also active against known resistance mutations in ALK, such as the L1196M "gatekeeper" mutation.[5]

| Target | IC50 (nM) |

| ALK (wild-type) | 0.7 |

| TRKA | < 3 |

| TRKB | < 3 |

| TRKC | < 3 |

Table 1: Biochemical Potency of this compound

Rationale for Dual ALK/TRK Inhibition

The strategy of concurrently targeting ALK and TRK with a single agent is based on several key considerations in oncology:

-

Overlapping Downstream Pathways: Both ALK and TRK are receptor tyrosine kinases that, upon activation by genetic rearrangements (fusions) or mutations, can drive tumor growth and survival through shared downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. A dual inhibitor can therefore cast a wider net to shut down these critical pro-cancer signals.

-

Addressing a Broader Patient Population: While ALK fusions are established oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies, TRK fusions are found across a wide range of tumor types, albeit at low frequencies.[6][7] A dual inhibitor has the potential to be effective in patient populations with either ALK or TRK alterations.

-

Overcoming Resistance: Acquired resistance to single-target kinase inhibitors is a major clinical challenge.[8] In some cases, resistance to an ALK inhibitor can be mediated by the activation of bypass signaling pathways. While direct cross-activation between ALK and TRK pathways as a primary resistance mechanism is not extensively documented, targeting both could preemptively address potential signaling redundancy or crosstalk that might contribute to drug resistance.

-

Co-occurrence of Genetic Alterations: Although generally considered mutually exclusive, there are rare instances of tumors harboring co-occurring ALK and TRK alterations.[9] In such cases, a dual inhibitor like this compound would be a rational therapeutic choice.

Experimental Protocols

Biochemical Kinase Assays

The inhibitory activity of this compound was determined using standard biochemical kinase assays. A typical protocol involves:

-

Enzyme and Substrate Preparation: Recombinant human ALK, TRKA, TRKB, and TRKC kinase domains are expressed and purified. A generic or specific peptide substrate for each kinase is synthesized.

-

Assay Reaction: The kinase, substrate, and ATP are combined in a reaction buffer. This compound at various concentrations is added to the reaction mixture.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This is often done using methods like radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or non-radiometric methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ATP consumption.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Assays

To assess the activity of this compound in a cellular context, assays using cancer cell lines with known ALK or TRK fusions are employed. A common protocol is as follows:

-

Cell Culture: Cancer cell lines harboring specific ALK or TRK fusions (e.g., H3122 for EML4-ALK) are cultured under standard conditions.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound for a defined period (e.g., 72 hours).

-

Viability/Proliferation Assessment: The effect of the compound on cell viability or proliferation is measured using assays such as those based on the reduction of tetrazolium salts (e.g., MTT, MTS) or the quantification of ATP (e.g., CellTiter-Glo).

-

EC50 Determination: The effective concentration of this compound that causes a 50% reduction in cell viability (EC50) is determined from the dose-response curve.

In Vivo Efficacy Studies

The anti-tumor activity of this compound was evaluated in preclinical animal models. These studies typically involve:

-

Xenograft Model Establishment: Human cancer cell lines with ALK or TRK fusions are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Compound Administration: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses and schedules.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored as indicators of toxicity.

-

Efficacy Evaluation: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Visualizing the Rationale and Processes

Caption: Dual inhibition of ALK and TRK by this compound blocks common downstream signaling pathways.

Caption: Workflow for the preclinical evaluation of this compound.

References

- 1. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concomitant mutation status of ALK-rearranged non-small cell lung cancers and its prognostic impact on patients treated with crizotinib - Li - Translational Lung Cancer Research [tlcr.amegroups.org]

TSR-011: A Preclinical and Early Clinical Assessment of a Dual ALK/TRK Inhibitor in Crizotinib-Resistant NSCLC

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TSR-011, also known as belizatinib, emerged as a potent, orally active dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK).[1] Developed to address the challenge of acquired resistance to first-generation ALK inhibitors like crizotinib in non-small cell lung cancer (NSCLC), this compound demonstrated significant preclinical activity against both wild-type ALK and key resistance mutations. This technical guide provides a comprehensive overview of the available preclinical and early clinical data on this compound, with a focus on its activity in crizotinib-resistant NSCLC. The information is presented to offer researchers and drug development professionals a detailed understanding of its mechanism of action, potency, and clinical potential, despite the eventual discontinuation of its development.

Introduction

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are critical oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[1] While the first-generation ALK inhibitor, crizotinib, demonstrated significant efficacy, the majority of patients eventually develop resistance, often within a year of treatment.[2] A primary mechanism of acquired resistance is the emergence of secondary mutations in the ALK kinase domain, with the L1196M "gatekeeper" mutation being a common culprit.[3] This clinical challenge spurred the development of next-generation ALK inhibitors with activity against these resistant variants.

This compound was designed as a potent, next-generation, dual inhibitor of ALK and the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1][4] Its preclinical profile showed promise in overcoming crizotinib resistance, leading to its evaluation in a Phase 1 clinical trial.[5][6] Although further development was halted due to the competitive landscape and benefit/risk considerations, the data generated for this compound provides valuable insights into the strategies for targeting resistant NSCLC.[1][6]

Preclinical Activity of this compound

Biochemical Potency

This compound exhibited potent inhibitory activity against wild-type ALK in biochemical assays. In preclinical studies, it was also shown to be highly effective against the crizotinib-resistant L1196M ALK gatekeeper mutation and the R1275Q mutation.

| Target | IC50 (nM) | Fold Potency vs. Crizotinib (L1196M) | Reference |

| Wild-type ALK | 0.7 | N/A | [4] |

| ALK L1196M | Data not available | ~200x | [1] |

| ALK R1275Q | Data not available | ~10x | [1] |

Cellular Activity

In cellular models, this compound demonstrated potent, nanomolar activity in ALK-dependent cancer cell lines.[1] This activity extended to models harboring crizotinib-resistant mutations, indicating its potential to overcome clinically relevant resistance mechanisms.

In Vivo Efficacy

Preclinical studies in mouse models demonstrated that this compound exerted sustained and potent inhibition of ALK-dependent tumor growth.[1][4] These in vivo experiments provided the foundational evidence for its potential as a therapeutic agent in ALK-driven cancers.

Clinical Evaluation of this compound in NSCLC

This compound was evaluated in a Phase 1, open-label, dose-escalation clinical trial (NCT02048488) in patients with advanced solid tumors, including those with ALK-positive cancers.[5][6]

Study Design and Patient Population

The Phase 1/2a study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound. The trial included patients with ALK-positive tumors, some of whom had previously been treated with and developed resistance to crizotinib.[5]

Pharmacokinetics and Recommended Phase 2 Dose

The study established a recommended Phase 2 dose (RP2D) of 40 mg administered every 8 hours (Q8h).[6] This dosing schedule was determined to have a favorable safety profile and maintain plasma concentrations above the IC50 for ALK inhibition.[5]

Clinical Activity in Crizotinib-Resistant NSCLC

Early clinical data from the Phase 1 trial showed promising activity in patients with ALK-positive NSCLC, including those with crizotinib resistance.

| Patient Population | Number of Patients | Clinical Outcome | Reference |

| ALK+ NSCLC (all) | 5 | 3 Partial Responses | [5] |

| Crizotinib-resistant ALK+ NSCLC | 3 of the 5 | Included in the 3 Partial Responses | [5] |

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical ALK signaling pathway and the point of inhibition by this compound. Constitutive activation of the ALK fusion protein (e.g., EML4-ALK) drives downstream signaling through pathways such as RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT, promoting cell proliferation and survival. This compound, by binding to the ATP pocket of the ALK kinase domain, blocks its autophosphorylation and subsequent activation of these oncogenic pathways.

Caption: ALK signaling pathway and this compound's mechanism of action.

Generalized Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 value of an inhibitor like this compound.

Caption: Generalized workflow for an in vitro kinase assay.

Generalized Experimental Workflow for Cell Viability Assay

This diagram illustrates a common workflow for assessing the effect of this compound on the viability of NSCLC cells.

Caption: Generalized workflow for a cell viability assay.

Experimental Protocols

Detailed, specific experimental protocols for the preclinical evaluation of this compound are not publicly available due to the discontinuation of its development. However, based on standard methodologies in the field, the following generalized protocols are provided as a reference for the types of assays that would have been conducted.

In Vitro Kinase Assay (Generalized Protocol)

-

Reagents and Materials : Recombinant human ALK kinase domain (wild-type and mutant forms), kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, a suitable substrate (e.g., a synthetic peptide), this compound, and a detection reagent (e.g., ADP-Glo™, LanthaScreen™).

-

Procedure :

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

In a 384-well plate, add the ALK enzyme and the this compound dilutions.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

-

Data Analysis : The signal is converted to percent inhibition relative to controls. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (Generalized Protocol)

-

Cell Lines : Crizotinib-sensitive and -resistant NSCLC cell lines harboring ALK rearrangements (e.g., H3122 and its crizotinib-resistant derivatives).

-

Reagents and Materials : Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics, this compound, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

Procedure :

-

Culture cells to logarithmic growth phase.

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis : The results are expressed as a percentage of viable cells compared to the vehicle-treated control. The IC50 is calculated by non-linear regression analysis of the dose-response curve.

In Vivo Tumor Xenograft Model (Generalized Protocol)

-

Animal Model : Immunocompromised mice (e.g., NOD-SCID or nude mice).

-

Tumor Model : Subcutaneous implantation of crizotinib-resistant ALK-positive NSCLC cells or patient-derived xenografts (PDXs).

-

Procedure :

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally at the determined dose and schedule.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

-

Data Analysis : Tumor growth inhibition (TGI) is calculated at the end of the study. The tolerability of the treatment is assessed by monitoring body weight changes and clinical signs.

Conclusion

This compound was a promising next-generation dual ALK/TRK inhibitor with potent preclinical activity against wild-type ALK and, notably, the crizotinib-resistant L1196M and R1275Q mutations. Early clinical data from the Phase 1 trial demonstrated preliminary efficacy in crizotinib-resistant ALK-positive NSCLC patients. Although the clinical development of this compound was discontinued, the available data contribute to the broader understanding of targeting resistance mechanisms in ALK-rearranged NSCLC. The information presented in this technical guide serves as a valuable resource for researchers and drug developers in the ongoing effort to design and develop more effective therapies for this patient population.

References

- 1. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Systemic Review of Resistance Mechanisms and Ongoing Clinical Trials in ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]

- 3. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ascopubs.org [ascopubs.org]

- 6. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Discontinuation of TSR-011 Clinical Trials: A Technical Analysis

Waltham, MA - The clinical development of TSR-011, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK), was discontinued following a Phase I/IIa clinical trial. The primary reasons cited for this decision were the increasingly competitive landscape of ALK inhibitors and a careful consideration of the benefit/risk profile of the compound.[1][2] While this compound demonstrated a manageable safety profile and showed some anti-tumor activity, its overall clinical efficacy was considered limited in the context of other available and emerging therapies.[1][2]

This in-depth guide provides a technical overview of the available data from the this compound clinical trials, including a summary of its efficacy and safety, a detailed look at the experimental protocols, and a visualization of its mechanism of action.

Core Reasons for Discontinuation

The decision to halt the development of this compound was multifactorial, stemming from a strategic assessment of its potential place in the therapeutic landscape. The key drivers for discontinuation were:

-

Competitive Landscape: The field of ALK inhibitors for non-small cell lung cancer (NSCLC) and other malignancies has seen rapid advancements with the approval and development of several highly effective agents. This created a high bar for new entrants, requiring a significantly improved efficacy or safety profile to gain a foothold.

-

Limited Clinical Activity: While this compound did demonstrate anti-tumor activity, the observed efficacy was not deemed sufficiently compelling to warrant further development in the competitive environment.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase I/IIa clinical trial of this compound (NCT02048488).

Table 1: Efficacy of this compound in ALK Inhibitor-Naïve NSCLC Patients (n=14)

| Efficacy Endpoint | Result |

| Objective Response Rate | |

| Partial Response | 6 (42.9%) |

| Disease Control Rate | |

| Stable Disease | 8 (57.1%) |

| Overall Response | 14 (100%) |

Data sourced from the British Journal of Cancer publication on the this compound Phase I/IIa trial.[1]

Table 2: Most Common Grade 3-4 Treatment-Emergent Adverse Events (TEAEs) at the Recommended Phase 2 Dose (40 mg Q8h)

| Adverse Event | Percentage of Patients |

| Grade 3-4 TEAEs | 3.2% - 6.5% |

Specific Grade 3-4 TEAEs were not detailed in the provided abstract but the overall percentage was reported.[1]

Experimental Protocols

Study Design

The clinical investigation of this compound was a Phase I/IIa, open-label, dose-escalation, and cohort expansion trial (NCT02048488).[1][3] The study enrolled patients with advanced solid tumors and lymphomas.[3]

Patient Selection

-

Phase 1 (Dose Escalation): Patients with histologically or cytologically confirmed advanced or metastatic solid tumors or lymphomas who were refractory to standard therapy or for whom no standard therapy was available.

-

Phase 2 (Cohort Expansion): Patients with a documented ALK or TRK gene rearrangement.

-

Key Inclusion Criteria:

-

Age ≥ 18 years.

-

ECOG performance status of 0-2.

-

Adequate organ function.

-

-

Key Exclusion Criteria:

-

Symptomatic central nervous system (CNS) metastases.

-

Significant cardiovascular disease.

-

Prior treatment with an ALK inhibitor (in some cohorts).

-

ALK/TRK Status Determination

The presence of ALK or TRK gene fusions was a key inclusion criterion for the expansion cohorts. While the specific assays are not exhaustively detailed in the provided search results, standard methods for detecting these alterations in clinical trials include:

-

Fluorescence In Situ Hybridization (FISH): Utilizes fluorescent probes to detect chromosomal rearrangements.

-

Immunohistochemistry (IHC): Detects the overexpression of the ALK or TRK protein.

-

Next-Generation Sequencing (NGS): Can identify a wide range of gene fusions and other mutations from a tumor sample. RNA-based NGS is often preferred for detecting fusion events.

Pharmacokinetic Analysis

Blood samples were collected at various time points to determine the pharmacokinetic profile of this compound. The specific analytical method used was electrospray ionization in positive ion mode with multiple reaction monitoring transitions to quantify this compound and its internal standard.[2]

Safety Assessment

Safety and tolerability were the primary objectives of the Phase I part of the study.[1] Assessments included:

-

Monitoring and grading of adverse events (AEs) according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

-

Regular physical examinations.

-

Vital sign measurements.

-

Electrocardiograms (ECGs).

-

Laboratory tests (hematology, chemistry, and urinalysis).

Visualizations

Signaling Pathway of this compound

Caption: Dual inhibitory mechanism of this compound on ALK and TRK signaling pathways.

Experimental Workflow of the this compound Phase I/IIa Trial

Caption: Workflow of the this compound Phase I/IIa clinical trial.

References

- 1. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for TSR-011 In Vitro Kinase Activity Assay

These application notes provide a detailed protocol for determining the in vitro kinase inhibitory activity of TSR-011 (Belizatinib), a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) family members.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor screening and characterization.

Introduction

This compound is an orally available, next-generation dual inhibitor targeting both ALK and the TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][4] Dysregulation of these kinases through genetic rearrangements, mutations, or amplification is a known oncogenic driver in various cancers, including non-small-cell lung cancer (NSCLC) and a range of other solid tumors.[4][5] this compound has demonstrated potent inhibition of wild-type ALK and is also active against mutations that confer resistance to earlier generation ALK inhibitors.[4][6] In preclinical studies, this compound has shown significant anti-tumor activity in ALK-dependent models.[2][4]

This protocol outlines a fluorescence-based in vitro kinase assay, a common and robust method for quantifying the inhibitory potential of compounds like this compound against their target kinases. The assay measures the phosphorylation of a specific substrate by the kinase, and the reduction in this activity in the presence of the inhibitor is used to determine its potency, typically expressed as an IC50 value.

Data Presentation

The inhibitory activity of this compound against its primary targets has been determined in various in vitro kinase assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Kinase | IC50 (nM) |

| ALK (wild-type) | 0.7 |

| pan-TRK (TrkA, TrkB, TrkC) | < 3 |

Note: These values are derived from published preclinical data and may vary depending on the specific assay conditions.[2][6][7]

Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against ALK or TRK kinases using a fluorescence-based assay format. Specific concentrations of kinase, substrate, and ATP should be optimized for each specific kinase and substrate pair to ensure the assay is run under initial velocity conditions.

Materials and Reagents

-

Kinase: Recombinant human ALK or TRK (TrkA, TrkB, or TrkC) kinase domain.

-

Substrate: A suitable peptide or protein substrate for the specific kinase (e.g., a poly-Glu-Tyr peptide).

-

This compound (Belizatinib): Prepare a stock solution in 100% DMSO.

-

ATP: Adenosine 5'-triphosphate.

-

Kinase Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Detection Reagent: A fluorescence-based kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™ Eu Kinase Binding Assay).

-

Assay Plates: 384-well, low-volume, white or black plates (depending on the detection method).

-

Plate Reader: A microplate reader capable of detecting the fluorescence signal.

-

DMSO: Dimethyl sulfoxide.

Assay Procedure

-

Compound Preparation:

-

Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration would be 1 mM, followed by 1:3 or 1:5 serial dilutions.

-

For the final assay, dilute the compound dilutions in kinase assay buffer to the desired starting concentration. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Kinase Reaction Setup:

-

Add the kinase solution to each well of the 384-well plate.

-

Add the serially diluted this compound or control (DMSO vehicle) to the appropriate wells.

-

Incubate the kinase and inhibitor together for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

-

Initiation of Kinase Reaction:

-

Prepare a solution containing the substrate and ATP in kinase assay buffer.

-

Add the substrate/ATP solution to each well to initiate the kinase reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Termination and Detection:

-

Stop the kinase reaction by adding the detection reagent as per the manufacturer's instructions. This reagent typically chelates the remaining ATP or detects the product of the kinase reaction (ADP).

-

Incubate the plate for the recommended time to allow the detection signal to stabilize.

-

Read the fluorescence signal on a compatible plate reader.

-

Data Analysis

-

Calculate Percentage of Inhibition:

-

The percentage of inhibition for each this compound concentration is calculated using the following formula:

-

Signal_Inhibitor is the signal from wells containing this compound.

-

Signal_NoInhibitor is the signal from wells with DMSO vehicle control (representing 0% inhibition).

-

Signal_Background is the signal from wells with no kinase (representing 100% inhibition).

-

-

Determine IC50 Value:

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Visualizations

Signaling Pathway of ALK and TRK

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ALK/TRK Inhibitor this compound | Semantic Scholar [semanticscholar.org]

- 4. A phase 1, open-label, dose-escalation trial of oral this compound in patients with advanced solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]

Application Notes and Protocols: Utilizing TSR-011 (Anlotinib) in Xenograft Mouse Models of Non-Small Cell Lung Cancer (NSCLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TSR-011, also known as Anlotinib, is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI) with broad-spectrum anti-tumor activity.[1][2] It has demonstrated significant efficacy in the treatment of advanced non-small cell lung cancer (NSCLC).[2][3][4] Anlotinib's mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis, growth, and metastasis.[1][5] This document provides detailed application notes and protocols for the use of this compound (Anlotinib) in preclinical xenograft mouse models of NSCLC, intended to guide researchers in evaluating its therapeutic potential.

Anaplastic lymphoma kinase (ALK) gene rearrangements are known oncogenic drivers in a subset of NSCLC.[6][7] While initial ALK inhibitors show efficacy, resistance often develops.[8] this compound was developed as a dual inhibitor of ALK and tropomyosin-related kinase (TRK).[6][7] However, its clinical development was discontinued.[6] Anlotinib, with a broader target profile, has been successfully developed and approved for advanced NSCLC in several countries.[2][9][10]

Mechanism of Action

Anlotinib exerts its anti-tumor effects by targeting several key signaling pathways involved in cancer progression:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Anlotinib potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, which are central to tumor angiogenesis. By blocking these receptors, it disrupts the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to the tumor.[1][3]

-

Fibroblast Growth Factor Receptors (FGFRs): It targets FGFR1, FGFR2, and FGFR3, which are involved in tumor cell proliferation, survival, and resistance mechanisms.[1][11]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Anlotinib inhibits PDGFR-α and PDGFR-β, which play a role in tumor stromal support and angiogenesis.[1][5]

-

c-Kit: Inhibition of the c-Kit receptor disrupts downstream signaling pathways that promote cell proliferation and survival.[5][12]

-

Downstream Signaling: Anlotinib has been shown to suppress downstream signaling pathways such as PI3K/AKT and RAS/MAPK, further contributing to its anti-proliferative effects.[13]

Signaling Pathway